Methyl 5-bromo-2,4-difluorobenzoate
Overview
Description
Methyl 5-bromo-2,4-difluorobenzoate is an organic compound with the molecular formula C8H5BrF2O2 and a molecular weight of 251.03 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 5, 2, and 4 on the benzene ring are substituted with bromine and fluorine atoms, respectively. This compound is commonly used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2,4-difluorobenzoate can be synthesized through the esterification of 5-bromo-2,4-difluorobenzoic acid. One common method involves the reaction of 5-bromo-2,4-difluorobenzoic acid with methanol in the presence of thionyl chloride as a catalyst. The reaction is typically carried out at 65°C for one hour . The reaction mixture is then poured into ice water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as flash chromatography, is also common in industrial settings to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2,4-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of a base like sodium hydroxide or potassium carbonate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while reduction reactions can produce alcohols or other reduced derivatives.
Scientific Research Applications
Methyl 5-bromo-2,4-difluorobenzoate is used in a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2,4-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the benzene ring can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the desired effects in different applications .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2,3-difluorobenzoate: Similar in structure but with fluorine atoms at different positions.
Methyl 4-bromo-2,5-difluorobenzoate: Another structural isomer with different substitution patterns.
Uniqueness
Methyl 5-bromo-2,4-difluorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications where specific reactivity and binding characteristics are required.
Properties
IUPAC Name |
methyl 5-bromo-2,4-difluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISCYVLBJDKXOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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